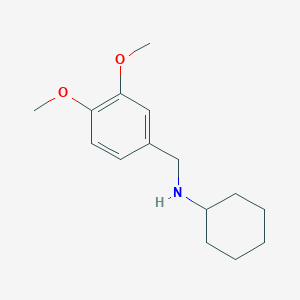

N-(3,4-dimethoxybenzyl)cyclohexanamine

Description

N-(3,4-Dimethoxybenzyl)cyclohexanamine is a cyclohexanamine derivative featuring a benzyl substituent with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₅H₂₃NO₂, with a molar mass of approximately 249.35 g/mol (estimated from analogs) . The 3,4-dimethoxy substitution pattern may influence electronic properties, solubility, and biological interactions compared to related compounds.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBUZZARCEDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328249 | |

| Record name | N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13174-22-6 | |

| Record name | N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3,4-Dimethoxybenzyl)cyclohexanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, drawing from diverse research sources.

Chemical Structure and Synthesis

This compound features a cyclohexanamine core substituted with a 3,4-dimethoxybenzyl group. The molecular formula is , and its structure can be represented as follows:

The synthesis typically involves the reductive amination of cyclohexanone with 3,4-dimethoxybenzylamine. This process includes several steps such as protection of functional groups and purification through chromatography to yield the desired product in high purity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities. A study published in 2020 assessed the compound's potential as an inhibitor of certain enzymes and receptors. The following table summarizes key biological activities identified:

| Activity | Mechanism | IC50 Value (µM) |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition leading to reduced melanin synthesis | 5.21 ± 0.86 |

| Antioxidant Activity | Scavenging reactive oxygen species (ROS) | Not specified |

| Antimicrobial Effects | Inhibition of bacterial growth in vitro | Not specified |

These findings suggest that the compound may have applications in cosmetic formulations aimed at skin lightening and antioxidant protection.

Case Studies

- Tyrosinase Inhibition : A study demonstrated that this compound significantly inhibited tyrosinase activity in B16F10 melanoma cells. The compound reduced melanin production in a dose-dependent manner, indicating its potential use in treating hyperpigmentation disorders .

- Antioxidant Activity : The compound was also evaluated for its antioxidant properties. It showed significant radical scavenging activity, which could contribute to its protective effects against oxidative stress-related diseases .

Mechanistic Insights

The mechanism of action for the biological activities of this compound is believed to involve interactions with specific enzymatic pathways:

- Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin production.

- Antioxidant Mechanism : It likely acts by reducing ROS levels through direct scavenging or by modulating antioxidant enzyme activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between N-(3,4-dimethoxybenzyl)cyclohexanamine and its analogs:

Key Observations:

- The methylenedioxy analog (dioxolane ring) merges the 3,4-oxygen atoms into a fused ring, increasing lipophilicity and possibly metabolic stability .

- Physicochemical Properties : The 3,5-dimethoxy analog has a higher predicted boiling point (373.8°C) than the 3,4-isomer, likely due to differences in molecular symmetry and packing . The propan-2-yl derivative’s larger molar mass (277.40 g/mol) suggests reduced solubility in aqueous media .

Toxicological and Functional Comparisons

Primary Amine Functionality

The primary amine group in cyclohexanamine derivatives is critical for biological activity. For example, 4,4'-methylenebis(cyclohexylamine) (PACM) and its analogs demonstrate that structural similarity in amine-containing compounds correlates with comparable toxicological effects, such as respiratory sensitization . This suggests that this compound’s primary amine may drive interactions with biological targets, while the dimethoxy groups modulate specificity or potency.

Role of Methoxy Substituents

- 3,4-Dimethoxy vs. 3,5-Dimethoxy: The vicinal methoxy groups in the 3,4-isomer create a steric and electronic environment distinct from the 3,5-isomer’s meta-substitution. This difference could influence interactions with enzymes like cytochrome P450 or monoamine oxidases, altering metabolic pathways .

- Methylenedioxy (Dioxolane) : The fused dioxolane ring in the 934022-80-7 analog may enhance blood-brain barrier penetration due to increased lipophilicity, making it more relevant in neuropharmacological research compared to dimethoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.